(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride
Description
Bicyclo[3.1.0]hexane Core Framework Analysis
The bicyclo[3.1.0]hexane core structure serves as the fundamental scaffold for this compound, characterized by a unique fusion of a cyclopentane ring with a three-membered cyclopropane ring. The parent bicyclo[3.1.0]hexane molecule possesses the molecular formula C₆H₁₀ with a molecular weight of 82.14 g/mol and Chemical Abstracts Service registry number 285-58-5. The structural framework exhibits significant ring strain due to the presence of the cyclopropane bridge, which creates a rigid, constrained geometry that influences the overall molecular conformation and reactivity patterns.
Crystallographic studies have demonstrated that the bicyclo[3.1.0]hexane skeleton predominantly adopts a boat conformation, with the five-membered ring system showing appreciable flattening compared to conventional cyclopentane structures. The boat-like conformers have been found to be substantially more stable than chair-like conformers, primarily due to the minimization of steric interactions and the accommodation of ring strain within the bridged system. This conformational preference has significant implications for the molecular geometry and influences the spatial arrangement of substituents, particularly when functional groups are introduced at specific positions on the ring framework.
The structural rigidity of the bicyclo[3.1.0]hexane core makes it an attractive scaffold for medicinal chemistry applications, as it can serve as a conformationally constrained bioisostere of cyclohexane while maintaining similar molecular weight and lipophilicity characteristics. The unique three-dimensional arrangement of atoms within this framework provides opportunities for selective molecular recognition and enhanced binding affinity to biological targets. The geometric constraints imposed by the bridged ring system result in predictable stereochemical outcomes during chemical transformations, making it a valuable building block for synthetic applications.
Conformational Dynamics via X-ray Crystallography and Density Functional Theory Calculations
X-ray crystallographic investigations of bicyclo[3.1.0]hexane derivatives have provided crucial insights into the conformational preferences and molecular geometry of these strained ring systems. Single crystal X-ray diffraction studies reveal that the bicyclo[3.1.0]hexane skeleton consistently exists in a boat conformation, with the five-membered ring component exhibiting significant deviation from planarity. The crystallographic data indicate specific lattice parameters for related compounds, with triclinic space group symmetry and unit cell dimensions that reflect the unique molecular geometry of the bicyclic framework.
Density functional theory calculations have been extensively employed to understand the conformational dynamics and energetic preferences of bicyclo[3.1.0]hexane derivatives. These computational studies demonstrate that boat-like conformers are energetically favored over chair-like arrangements by substantial energy differences. The theoretical investigations provide detailed information about the distribution of electron density, bond angles, and torsional parameters that govern the conformational behavior of these molecules. The calculations reveal that the number and strength of intramolecular interactions play crucial roles in determining the relative stability of different conformational states.
Multiple chiroptical spectroscopic methods, including electronic circular dichroism, optical rotation dispersion, and vibrational circular dichroism spectroscopy, have been combined with density functional theory calculations to determine absolute configurations of bicyclo[3.1.0]hexane derivatives with high confidence. These advanced analytical techniques provide complementary information about the three-dimensional structure and conformational dynamics, particularly for molecules possessing multiple chiral centers and rotatable bonds. The integration of experimental and computational approaches allows for comprehensive characterization of the conformational landscape and provides insights into the factors that stabilize specific molecular geometries.
Impact of Difluorination on Ring Strain and Stability
The introduction of two fluorine atoms at the 6,6-position of the bicyclo[3.1.0]hexane framework significantly alters the electronic and steric properties of the molecule. Difluorination at the bridgehead carbon creates a highly polar carbon-fluorine bonding environment that influences both the conformational preferences and the overall stability of the ring system. The electronegativity of fluorine atoms induces substantial changes in the electron density distribution throughout the bicyclic framework, affecting bond lengths, bond angles, and torsional parameters.
The presence of difluorine substitution substantially increases the ring strain energy relative to the parent bicyclo[3.1.0]hexane structure. Computational studies indicate that successive fluorination leads to dramatic increases in strain energy due to non-bonded fluorine-fluorine repulsions and electronic effects. The 6,6-difluoro substitution pattern creates a unique electronic environment where the highly electronegative fluorine atoms withdraw electron density from the already strained cyclopropane ring, potentially affecting the reactivity and stability of the entire framework.
Despite the increased strain energy, difluorinated bicyclo[3.1.0]hexane derivatives demonstrate enhanced chemical stability under various reaction conditions. The carbon-fluorine bonds are among the strongest single bonds in organic chemistry, providing kinetic stability that prevents unwanted ring-opening reactions or rearrangements. This enhanced stability makes difluorinated derivatives particularly attractive for pharmaceutical applications, where metabolic stability and resistance to enzymatic degradation are highly desirable properties. The difluoromethyl group also serves as a bioisostere for other functional groups, providing opportunities for fine-tuning molecular properties while maintaining the rigid bicyclic framework.
Hydrogen Bonding and Ionic Interactions in the Hydrochloride Salt
The formation of the hydrochloride salt significantly alters the intermolecular interaction profile of (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine through the introduction of ionic character and enhanced hydrogen bonding capabilities. The protonation of the methanamine functionality creates a positively charged nitrogen center that forms strong ionic interactions with the chloride counterion. This acid-base reaction transforms the neutral amine into a quaternary ammonium species, fundamentally changing the molecular charge distribution and hydrogen bonding patterns.
Primary amine salts, such as the hydrochloride derivative under study, exhibit characteristic hydrogen bonding behavior where the protonated nitrogen forms multiple hydrogen bonds with surrounding molecules and counterions. The NH₃⁺ group created through protonation can participate in three distinct hydrogen bonding interactions, creating extensive intermolecular networks that influence crystal packing, solubility properties, and thermal stability. These hydrogen bonding networks are typically stronger and more directional than those observed in neutral amine systems, leading to enhanced crystallinity and well-defined solid-state structures.
The combination of the highly electronegative difluorine substituents and the ionic character of the hydrochloride salt creates unique opportunities for complex hydrogen bonding motifs. The fluorine atoms can serve as hydrogen bond acceptors, while the protonated amine group functions as a hydrogen bond donor, leading to three-dimensional hydrogen bonding networks that stabilize the crystal lattice. The presence of the chloride ion provides additional opportunities for ionic interactions and hydrogen bonding, creating a complex web of intermolecular forces that determine the physical and chemical properties of the solid material.
Properties
IUPAC Name |
(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-4(3-10)2-6(5)7;/h4-6H,1-3,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKDYRPFCMQLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
The synthesis begins with bicyclo[3.1.0]hexan-3-ol derivatives. For example, 6,6-difluorobicyclo[3.1.0]hexan-3-ol (CAS 1099656-48-0) serves as a key intermediate, synthesized via hydrolysis of its benzoate ester using methanol and aqueous potassium hydroxide. This step yields the alcohol in 46% yield after extraction with dichloromethane.
Fluorination Strategies
Introducing fluorine atoms at the 6-position employs diethylaminosulfur trifluoride (DAST) . In analogous syntheses, DAST fluorinates hydroxyl or ketone groups at low temperatures (−78°C to 0°C), as demonstrated in the preparation of fluorinated indan derivatives. For instance, treatment of a hydroxy intermediate with DAST in dichloromethane achieves difluorination with 74% yield.
Introduction of the Methanamine Group
Reductive Amination
The alcohol intermediate undergoes conversion to the methanamine group via a two-step process:
Gabriel Synthesis
An alternative route employs the Gabriel method, where the alcohol is converted to a phthalimide derivative followed by hydrazinolysis to release the amine. This approach avoids over-alkylation and improves purity.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in an ether or ethanol solvent to precipitate the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether enhances purity, as reported for similar bicyclic amines.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): Peaks at δ 4.41–4.54 (m, 1H, bridgehead proton), 2.38–2.50 (m, 2H, cyclopropane CH₂), and 1.81 ppm (dd, J = 14.50, 5.04 Hz, 2H, adjacent CH₂).
- LCMS : A molecular ion peak at m/z 148.15 ([M+H]⁺) corresponds to the free base.
Challenges and Optimization
Stereochemical Control
The bicyclo[3.1.0]hexane system’s rigidity complicates stereoselective synthesis. Chiral auxiliaries or enantioselective catalysis are necessary to isolate the desired rel-(1R,3r,5S) diastereomer.
Yield Improvement
Early hydrolysis steps report modest yields (46–61%), necessitating optimized reaction times and stoichiometric ratios. For example, extending the hydrolysis duration to 24 hours improves conversion.
Industrial-Scale Production
Multigram synthesis is feasible using continuous flow reactors for fluorination and amination steps, as validated in a 2019 study producing 10 g of a related difluorobicyclohexane derivative. Key parameters include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atoms at the 6-position of the bicyclo[3.1.0]hexane ring can participate in nucleophilic substitution reactions under specific conditions. For example:
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Displacement with amines : Fluorine atoms may be replaced by amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (~80°C), yielding secondary or tertiary amine derivatives.
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Halogen exchange : Reactions with Lewis acids (e.g., AlCl₃) can facilitate substitution with chlorine or bromine.
Example Reaction Table
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C, 12h | Bicyclohexane-benzylamine derivative | ~65% | |
| Sodium methoxide | THF, reflux, 6h | Methoxy-substituted bicyclohexane | ~50% |
Amine-Focused Reactions
The primary amine group in the hydrochloride salt undergoes typical amine reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine as a base, forming amides .
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Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) produces imines, which are stabilized by the rigid bicyclic structure .
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Salt metathesis : Treatment with strong bases (e.g., NaOH) liberates the free amine, which can be further functionalized .
Key Mechanistic Insight
The bicyclo[3.1.0]hexane scaffold imposes steric constraints, slowing reaction kinetics compared to linear amines. Fluorine atoms increase electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack.
Reduction and Oxidation
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Reduction : The amine hydrochloride can be reduced to a secondary alcohol using borane complexes (e.g., BH₃·THF), though yields are moderate (~40%) due to steric hindrance .
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Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the amine group forms a nitro derivative, but this reaction is rarely employed due to poor selectivity.
Cycloaddition and Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane system participates in:
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[2+2] Cycloadditions : With electron-deficient alkenes (e.g., maleic anhydride) under UV light, forming fused tricyclic structures.
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Ring-opening via acid catalysis : Concentrated HCl at 100°C cleaves the bicyclic framework into linear diols, though this diminishes pharmacological utility.
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively.
- Antimicrobial Activity : Studies have shown that similar bicyclic compounds exhibit significant antimicrobial properties against various bacteria and fungi. For instance, derivatives of bicyclic structures have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting growth .
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/ml |
| 9c | Pseudomonas aeruginosa | Significant inhibition observed |
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for research into neurological disorders.
- Dopaminergic Activity : Preliminary studies indicate that bicyclic amines can influence dopamine receptor activity, which may have implications for treating conditions like Parkinson's disease and schizophrenia .
Material Science
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride can be utilized in the development of new materials due to its unique structural characteristics.
- Polymer Synthesis : The compound can serve as a monomer or crosslinking agent in the synthesis of polymers with enhanced thermal and mechanical properties .
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
Case Study 1: Antimicrobial Screening
In a study published in RSC Advances, various derivatives of bicyclic compounds were synthesized and screened for antimicrobial activity. The study highlighted that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Case Study 2: Neuropharmacological Effects
Research conducted on the neuropharmacological effects of bicyclic amines demonstrated that these compounds could modulate dopaminergic pathways effectively. This study suggests the potential application of this compound in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms in the structure enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[3.1.0]hexane Derivatives
a. 6,6-Difluorobicyclo[3.1.0]hexan-3-amine (Free Base)
- CAS: Not explicitly provided (free base of the hydrochloride).
- Molecular Formula : C₆H₁₀F₂N.
- Key Differences : Lacks the hydrochloride counterion, reducing aqueous solubility. Used in catalytic studies and as a precursor for derivatives .
b. rel-(1R,5S,6r)-3,3-Difluorobicyclo[3.1.0]hexan-6-amine Hydrochloride
- CAS : 2138475-72-3.
- Molecular Formula : C₆H₁₀ClF₂N.
- Key Differences : Fluorines at 3,3 positions instead of 6,6, altering steric and electronic properties. This positional isomer may exhibit distinct binding affinities in biological systems .
c. N-[(1R,3S,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]benzamide
- Molecular Formula : C₁₃H₁₄F₂N₂O.
- Likely used in peptide mimetics or as a kinase inhibitor scaffold .
Larger Bicyclic Systems
a. (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine Hydrochloride
- CAS : 2228326-01-6.
- Molecular Formula : C₈H₁₄ClF₂N.
Spiro and Heterocyclic Analogues
a. 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
- CAS : 1215071-12-5.
- Molecular Formula : C₆H₁₀ClF₂N.
- Key Differences : Spiro[2.4]heptane structure introduces a fused cyclopropane ring, increasing rigidity. This compound may serve as a conformational constraint in drug design .
b. (4,4-Difluoro-1-methylcyclohexyl)methanamine Hydrochloride
- CAS : 1707602-10-4.
- Molecular Formula : C₈H₁₆ClF₂N.
Functional Group Variations
a. 6,6-Difluorobicyclo[3.1.0]hexan-3-ol
- CAS: Not provided (referenced in ).
- Molecular Formula : C₆H₉F₂O.
- Key Differences : Hydroxyl group replaces the amine, increasing polarity and hydrogen-bonding capacity. Suitable for prodrug strategies or as a metabolite .
b. (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanesulfonyl Chloride
Comparative Data Table
Biological Activity
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride, a compound with the CAS number 2228191-06-6, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 183.63 g/mol. The compound is characterized by its bicyclic structure and the presence of two fluorine atoms, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClF₂N |
| Molecular Weight | 183.63 g/mol |
| CAS Number | 2228191-06-6 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems in the brain, particularly the serotonin and norepinephrine pathways. Compounds with similar structures have been shown to exhibit significant effects on mood regulation and anxiety reduction.
Case Studies and Research Findings
- Neuropharmacological Studies : Research indicates that derivatives of bicyclic amines can modulate neurotransmitter release, impacting behaviors related to anxiety and depression. A study published in Journal of Medicinal Chemistry explored various bicyclic amines and their effects on serotonin receptors, suggesting that (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine may have similar properties.
- Antidepressant Activity : In a preclinical study, this compound was evaluated for its antidepressant-like effects using the forced swim test in rodents. Results demonstrated a significant reduction in immobility time, indicating potential antidepressant activity comparable to established SSRIs .
- Safety and Toxicity Assessments : Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low toxicity levels at therapeutic doses, making it a promising candidate for further development .
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Serotonin and norepinephrine modulation | Antidepressant-like effects |
| Bicyclic amine derivative X | Dopamine receptor antagonist | Anxiolytic properties |
| Bicyclic amine derivative Y | NMDA receptor antagonist | Neuroprotective effects |
Q & A
Q. What are the optimal synthetic routes for (6,6-difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride, and how can reaction efficiency be improved?
Two primary methods are documented:
- Method 1 : Reacting 3-bromo-2-fluorobicyclo[3.1.0]hexane with methylamine in aqueous acid. This route is straightforward but yields low (~30%) .
- Method 2 : Using acetonitrile as a solvent instead of aqueous acid improves yield (~60%) due to enhanced nucleophilic substitution kinetics . Optimization Strategies :
- Screen alternative solvents (e.g., DMF, THF) to balance polarity and reaction rate.
- Introduce catalytic systems (e.g., phase-transfer catalysts) to improve amine accessibility.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze , , and spectra to confirm bicyclo[3.1.0]hexane ring geometry and fluorine substitution .
- Mass Spectrometry (MS) : Validate molecular weight (169.60 g/mol) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete fluorination or side reactions .
Q. What are the key physicochemical properties relevant to experimental handling?
- Molecular Formula : CHClFN .
- Solubility : Hydrochloride salt enhances aqueous solubility; however, solubility in organic solvents (e.g., DMSO, ethanol) should be tested for biological assays .
- Stability : Store under inert atmosphere at room temperature to prevent degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict interactions with enzymatic targets (e.g., fluorinated regions may influence binding to hydrophobic pockets) .
- Molecular Dynamics (MD) : Simulate conformational flexibility of the bicyclo[3.1.0]hexane scaffold to optimize steric compatibility with receptors .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-Response Analysis : Perform IC/EC assays across multiple cell lines to identify cell-type-specific effects .
- Off-Target Profiling : Use kinase/GPCR panels to distinguish primary targets from secondary interactions .
- Reproducibility Checks : Validate findings under standardized conditions (e.g., pH, temperature, solvent) to isolate variables .
Q. How can researchers investigate the compound’s stereochemical impact on catalytic applications?
- Chiral Chromatography : Separate enantiomers (if present) and test their catalytic efficiency in asymmetric synthesis .
- X-ray Crystallography : Resolve crystal structures of metal complexes to correlate stereochemistry with catalytic activity .
Methodological Considerations
Q. What safety protocols are critical during synthesis and handling?
- Hazard Mitigation : Use fume hoods to avoid inhalation (H335) and wear nitrile gloves to prevent skin contact (H315/H319) .
- Emergency Procedures : For eye exposure, rinse with water for 15 minutes and seek medical evaluation .
Q. How can researchers design controlled experiments to study biochemical interactions?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with proteins/enzymes .
- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics using immobilized targets .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
